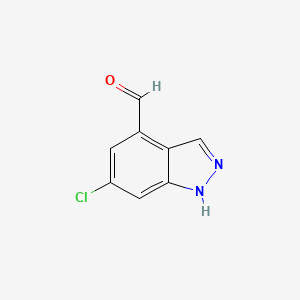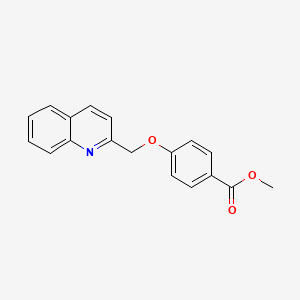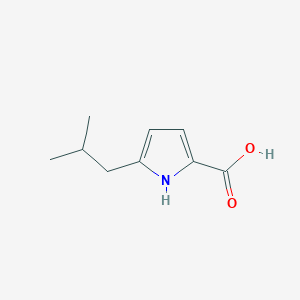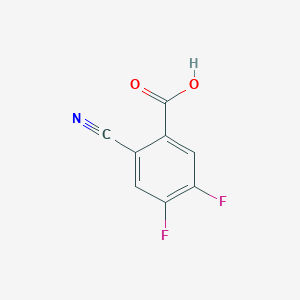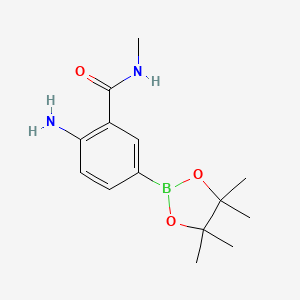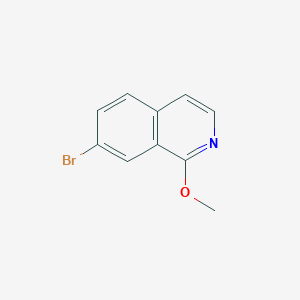
Isoquinoline, 7-bromo-1-methoxy-
Vue d'ensemble
Description
“Isoquinoline, 7-bromo-1-methoxy-” is a derivative of isoquinoline, a heterocyclic aromatic organic compound . It shares a similar structure to quinoline but the nitrogen atom’s location differs in the two molecules . It is a synthetic intermediate useful for pharmaceutical synthesis .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been extensively studied. The most common method for synthesizing isoquinoline is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of “Isoquinoline, 7-bromo-1-methoxy-” is similar to that of isoquinoline, with the addition of a bromo group at the 7th position and a methoxy group at the 1st position . Isoquinoline itself is a heterocyclic aromatic organic compound, comprising a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline and its derivatives, including “Isoquinoline, 7-bromo-1-methoxy-”, have been found to undergo various chemical reactions. These include palladium-catalyzed coupling reactions, copper (I)-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides .Relevant Papers Several papers have been published on the synthesis and biological activity of isoquinoline and its derivatives . These papers provide valuable insights into the synthesis protocols, biological potential, and structural-activity relationship of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
"Isoquinoline, 7-bromo-1-methoxy-" serves as an intermediate in the synthesis of various heterocyclic compounds due to its reactive bromo and methoxy groups. For instance, it has been used in the synthesis of 8-bromoisoquinolines through modifications of the Pomeranz-Fritsch ring synthesis, highlighting its utility in constructing complex molecular architectures with potential applications in pharmaceuticals and materials science (Armengol, Helliwell, & Joule, 2000).
Antitumor Activity
Research into methoxy-indolo[2,1‐a]isoquinolines, which are structurally related to "Isoquinoline, 7-bromo-1-methoxy-," has demonstrated significant cytostatic activity in vitro against various tumor cell lines. This suggests the potential of "Isoquinoline, 7-bromo-1-methoxy-" derivatives in developing antitumor agents, contributing to cancer treatment research (Ambros, Angerer, & Wiegrebe, 1988).
Catalytic Applications
The compound has also been involved in cobalt-catalyzed cyclization reactions, facilitating the synthesis of isoquinolone derivatives, which are crucial in medicinal chemistry for their biological activities. This application underscores the role of "Isoquinoline, 7-bromo-1-methoxy-" in advancing catalytic methodologies for efficient synthesis of bioactive molecules (Sivakumar, Vijeta, & Jeganmohan, 2016).
Propriétés
IUPAC Name |
7-bromo-1-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-9-6-8(11)3-2-7(9)4-5-12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQCNYQATWREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308226 | |
| Record name | 7-Bromo-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374258-30-6 | |
| Record name | 7-Bromo-1-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B3100593.png)
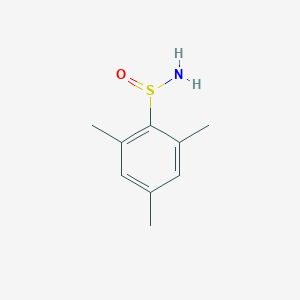
![(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B3100606.png)
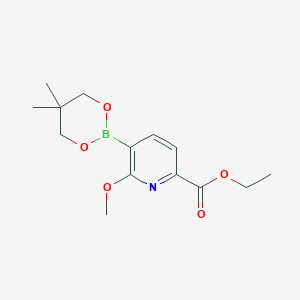
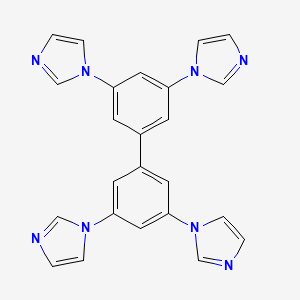
![Imidazo[1,2-a]pyridin-6-ylmethanamine hydrochloride](/img/structure/B3100628.png)
![5-Aza-spiro[2.4]heptane-7-carboxylic acid methyl ester](/img/structure/B3100630.png)
